molecular formula C16H14ClFO2 B1327468 4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-15-5

4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327468
CAS No.: 898770-15-5
M. Wt: 292.73 g/mol
InChI Key: ZNTCGLUZDAMBAQ-UHFFFAOYSA-N
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Description

4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone (CAS: 898770-15-5, molecular formula: C₁₆H₁₄ClFO₂, molecular weight: 292.73 g/mol) is a halogenated propiophenone derivative featuring a 2-methoxyphenyl group at the 3-position and chloro/fluoro substituents at the 4' and 3' positions of the aromatic ring, respectively.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTCGLUZDAMBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644185
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-15-5
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-3-(2-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-3-(2-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives with methoxy or tert-butyl groups.

Scientific Research Applications

4’-Chloro-3’-fluoro-3-(2-methoxyphenyl)propiophenone is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and fluoro substitutions on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Target Compound 898770-15-5 C₁₆H₁₄ClFO₂ 292.73 2-OMe, 4'-Cl, 3'-F - -
4'-Cl-3'-F-3-(4-OMe) analog 898775-94-5 C₁₆H₁₄ClFO₂ 292.73 4-OMe, 4'-Cl, 3'-F - -
2'-Cl-4'-F-3-(3-OMe) analog 898775-04-7 C₁₆H₁₄ClFO₂ 292.73 3-OMe, 2'-Cl, 4'-F 404.9±40.0 1.228±0.06
3',4'-DiCl-3-(2-OMe) analog - C₁₆H₁₄Cl₂FO₂ 327.19 2-OMe, 3',4'-Cl - -
3'-Cl-5'-F-3-(4-SMe) analog 898781-63-0 C₁₆H₁₄ClFOS 308.80 4-SMe, 3'-Cl, 5'-F - -

Table 2: Reactivity and Application Insights

Compound Key Features Potential Applications
Target Compound Ortho-methoxy enhances steric hindrance; halogens modulate electronic effects Intermediate for antipsychotic or antidepressant drug candidates (similar to HBK series in )
4'-Cl-3'-F-3-(4-OMe) analog Para-methoxy improves reaction accessibility Catalyst in asymmetric synthesis
3',4'-DiCl-3-(2-OMe) analog Strong electron-withdrawing groups Precursor for agrochemicals (herbicides)
3'-Cl-5'-F-3-(4-SMe) analog High lipophilicity Probable use in lipid-soluble drug formulations

Biological Activity

4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones. Its unique structural features, including the presence of halogen and methoxy substituents, suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClFO2C_{17}H_{16}ClFO_{2}. The compound features a propiophenone core with chlorine and fluorine at the para and meta positions, respectively, on the phenyl ring, along with a methoxy group at the ortho position. This specific arrangement influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural features can inhibit the growth of various pathogens, including bacteria and fungi. The antimicrobial efficacy is often assessed using Minimum Inhibitory Concentration (MIC) assays.

CompoundMIC (μg/mL)Target Organism
This compoundTBDCandida albicans
4'-Methoxy-3-(2-methoxyphenyl)propiophenone7.8Candida albicans
4'-Cyano-3-(2-methoxyphenyl)propiophenoneTBDVarious bacterial strains

The exact MIC for this compound remains to be determined but is expected to be comparable to its analogs given structural similarities.

Enzyme Inhibition

The biological activity of this compound may also involve the inhibition of specific enzymes. For example, studies on related compounds suggest that they can inhibit enzymes involved in oxidative stress and inflammation pathways. The presence of halogen atoms enhances the compound's ability to interact with enzyme active sites, potentially leading to therapeutic benefits.

Mechanism of Action:

  • Electrophilic Attack: The halogen substituents may facilitate electrophilic aromatic substitution reactions.
  • Binding Affinity: The methoxy group can enhance binding affinity to target enzymes or receptors.
  • Inhibition of Pathways: Compounds like this may disrupt signaling pathways associated with disease progression.

Case Studies

Several studies have investigated compounds structurally related to this compound, providing insights into their biological activities:

  • Antifungal Activity Study : A study reported that a related compound demonstrated an MIC of 7.8 μg/mL against Candida albicans, significantly affecting its virulence factors such as adherence and germ tube formation .
  • Enzyme Interaction Study : Another investigation highlighted that similar derivatives inhibited glycogen phosphorylase activity, suggesting potential applications in metabolic disorders .

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